molecular formula C16H18N4O2S B2911089 7-methyl-6-oxo-N-(2-(pyridin-4-yl)ethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396869-41-2

7-methyl-6-oxo-N-(2-(pyridin-4-yl)ethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2911089
CAS No.: 1396869-41-2
M. Wt: 330.41
InChI Key: VFOPHVHUQVYBMV-UHFFFAOYSA-N
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Description

7-methyl-6-oxo-N-(2-(pyridin-4-yl)ethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic chemical compound offered as a high-purity material for research and development purposes. This molecule features a complex tetrahydropyrimidothiazine core structure, a scaffold known to exhibit significant biological activity. Compounds within this chemical class have been investigated as high-affinity ligands for biological targets such as the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism . The structural elements of this compound—including the pyrimidothiazine core and the pyridine-4-ylethyl side chain—suggest potential for interaction with various enzymatic and receptor targets, making it a valuable scaffold for pharmaceutical and bio-molecular research. Main Applications & Research Value: This chemical is intended for use in non-clinical research, including but not limited to: assay development and high-throughput screening to identify new bioactive molecules; hit-to-lead optimization studies in medicinal chemistry; and investigations into the structure-activity relationships (SAR) of pyrimidothiazine derivatives. Its primary research value lies in its potential as a precursor or core structure for developing novel therapeutic agents, particularly in areas such as metabolic diseases and oncology. Handling & Usage: Researchers are advised to handle this compound with appropriate precautions in a controlled laboratory environment. Safety data should be consulted prior to use. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-methyl-6-oxo-N-(2-pyridin-4-ylethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11-8-19-16-20(15(11)22)9-13(10-23-16)14(21)18-7-4-12-2-5-17-6-3-12/h2-3,5-6,8,13H,4,7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOPHVHUQVYBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-oxo-N-(2-(pyridin-4-yl)ethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidothiazine core, followed by the introduction of the pyridin-4-yl ethyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification processes. Industrial methods may also explore alternative synthetic routes that are more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-oxo-N-(2-(pyridin-4-yl)ethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with different functional groups.

Scientific Research Applications

7-methyl-6-oxo-N-(2-(pyridin-4-yl)ethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Its properties make it a candidate for use in materials science, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7-methyl-6-oxo-N-(2-(pyridin-4-yl)ethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : 6-Oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride (CAS: 1421494-98-5)

  • Structural Differences : Replaces the 3-carboxamide group with a carboxylic acid and lacks the 7-methyl and pyridin-4-yl ethyl substituents.
  • Implications: The carboxylic acid increases hydrophilicity but reduces membrane permeability compared to the carboxamide derivative.

Compound B : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile

  • Structural Differences : Substitutes the thiazine ring with an oxazine ring, introduces a 4-chlorophenyl group at position 2, and adds a methylthio leaving group at position 7.
  • Implications : The methylthio group enhances electrophilicity, enabling nucleophilic substitution reactions, while the oxazine core may alter conformational flexibility compared to thiazine derivatives .

Substituent-Driven Functional Comparisons

Compound C : Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Structural Differences : Features a thiazolo[3,2-a]pyrimidine core instead of pyrimido[2,1-b]thiazine, with an ester group at position 4.
  • The thiazolo ring system exhibits a flattened boat conformation, which may influence binding pocket compatibility .

Compound D : N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

  • Structural Differences : Contains a pyrazolylethyl substituent instead of pyridin-4-yl ethyl and additional ethyl/methyl groups at positions 7 and 8.

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